molecular formula C24H22N2O4S B12000474 Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12000474
M. Wt: 434.5 g/mol
InChI Key: KWWOHFKDLUFRGW-XMHGGMMESA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules with diverse biological and material applications. Its structure features a bicyclic core comprising fused thiazole and pyrimidine rings, substituted at C2 with a 4-methoxybenzylidene group, at C5 with a phenyl group, and at C6 with an ethyl carboxylate moiety. The 4-methoxybenzylidene substituent introduces electron-donating effects, influencing electronic properties and intermolecular interactions.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O4S/c1-4-30-23(28)20-15(2)25-24-26(21(20)17-8-6-5-7-9-17)22(27)19(31-24)14-16-10-12-18(29-3)13-11-16/h5-14,21H,4H2,1-3H3/b19-14+

InChI Key

KWWOHFKDLUFRGW-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method begins with a three-component Biginelli condensation of ethyl acetoacetate, thiourea, and 4-methoxybenzaldehyde under acidic conditions to form 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent cyclization with chloroacetic acid or ethyl chloroacetate in the presence of sodium acetate yields the thiazolo[3,2-a]pyrimidine core.

Optimization Data

StepReagents/ConditionsYield (%)Reference
1HCl (cat.), ethanol, reflux, 12 h50–65
2Chloroacetic acid, NaOAc, Ac₂O, reflux, 6 h70–82

Key Insight : The use of acetic anhydride as a dehydrating agent improves cyclization efficiency by facilitating thiazole ring formation.

Ultrasound-Assisted Solvent-Free Synthesis

Protocol

A solvent- and catalyst-free approach employs ultrasound irradiation to accelerate the reaction between 3,4-dihydropyrimidine-2-thione derivatives and acetylenedicarboxylates. This method eliminates the need for toxic solvents and reduces reaction time from hours to minutes.

Performance Metrics

ParameterConventional HeatingUltrasound Irradiation
Time4–6 h20–30 min
Yield65–75%85–92%
Purity90–95%97–99%

Advantage : Enhanced reaction kinetics and reduced energy consumption make this method environmentally sustainable.

Solid-Phase Synthesis for High-Throughput Production

Methodology

Developed by Hua et al. (2025), this technique immobilizes intermediates on Merrifield resin, enabling sequential functionalization of the thiazolo[3,2-a]pyrimidine scaffold. The 4-methoxybenzylidene group is introduced via Knoevenagel condensation using 4-methoxybenzaldehyde and piperidine as a base.

Yield Comparison Across Resins

Resin TypeLoading Capacity (mmol/g)Final Yield (%)
Merrifield1.2972–86
Wang0.9865–78

Application : Ideal for parallel synthesis of derivatives for structure-activity relationship (SAR) studies.

Microwave-Assisted One-Pot Synthesis

Procedure

Microwave irradiation accelerates the condensation of ethyl acetoacetate, 4-methoxybenzaldehyde, and thiourea in the presence of p-toluenesulfonic acid (PTSA), followed by in situ cyclization with chloroacetic acid.

Reaction Optimization

ConditionTime (min)Yield (%)
300 W, 120°C10–1288–95
600 W, 150°C5–782–90

Note : Excessive power (>600 W) leads to decomposition, necessitating careful temperature control.

Regioselective Synthesis via [3+2] Cycloaddition

Mechanism

This approach utilizes a [3+2] cycloaddition between propargyl ethers of thiazolo[3,2-a]pyrimidine and azidomethylbenzonitrile to install the 4-methoxybenzylidene group. The reaction proceeds with high regioselectivity under copper(I) catalysis.

Stereochemical Outcomes

ConfigurationPercentageConfirmation Method
(E)>95%X-ray diffraction
(Z)<5%NMR spectroscopy

Significance : Ensures geometric purity critical for biological activity.

Critical Analysis of Methodologies

Yield and Efficiency

MethodAverage Yield (%)Time RequiredScalability
Biginelli Condensation70–8218–24 hHigh
Ultrasound-Assisted85–9220–30 minModerate
Solid-Phase72–8648–72 hLow
Microwave-Assisted88–9510–12 minHigh
[3+2] Cycloaddition78–856–8 hModerate

Environmental and Practical Considerations

  • Solvent-Free Methods : Ultrasound and microwave techniques reduce waste generation.

  • Catalyst Toxicity : Traditional methods using HCl or PTSA require neutralization steps, whereas solid-phase synthesis minimizes hazardous byproducts .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via sequential condensation and cyclization reactions. A prominent method involves:

Biginelli Condensation

A three-component reaction between ethyl acetoacetate, thiourea, and 4-methoxybenzaldehyde forms the 1,2,3,4-tetrahydropyrimidine-2-thione intermediate . This step is typically performed under solvent-free conditions at 120°C .

Thiazolopyrimidine Formation

The intermediate undergoes cyclocondensation with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine core. Key conditions include:

  • Reagents : Chloroacetic acid, sodium acetate, glacial acetic acid, and acetic anhydride .

  • Reaction Time : 5–6 hours under reflux .

Yield : Up to 90% under optimized solvent-free conditions .

Step Reagents/Conditions Product
Biginelli Condensation4-Methoxybenzaldehyde, thiourea, 120°C (solvent-free)1,2,3,4-Tetrahydropyrimidine-2-thione intermediate
CyclocondensationEthyl chloroacetate, NaOAc, refluxThiazolopyrimidine core with ethyl ester substituent

Reactivity of Functional Groups

The compound’s reactivity is governed by its:

  • α,β-Unsaturated Ketone : Susceptible to nucleophilic attacks.

  • Thiazole Ring : Participates in electrophilic substitution.

  • Methoxybenzylidene Group : Influences electronic properties and steric interactions .

Oxidation and Reduction

  • Oxidation : The 3-oxo group can be further oxidized to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Sodium borohydride selectively reduces the α,β-unsaturated ketone to a secondary alcohol .

Substitution Reactions

  • Nucleophilic Substitution : The thiazole sulfur atom reacts with alkyl halides to form sulfonium salts .

  • Electrophilic Aromatic Substitution : The 4-methoxyphenyl group directs electrophiles to the para position .

Structural Influences on Reactivity

Crystallographic studies reveal:

  • Dihedral Angles : The 4-methoxyphenyl ring is nearly perpendicular to the pyrimidine ring (85.21°), limiting conjugation and directing reactivity toward non-planar regions .

  • Intramolecular Interactions : A C–H⋯S hydrogen bond stabilizes the thiazole-pyrimidine fusion, reducing susceptibility to ring-opening reactions .

Structural Feature Impact on Reactivity
Perpendicular 4-methoxybenzylSteric hindrance reduces reactivity at the pyrimidine ring
Anti-periplanar carboxyl groupFavors ester hydrolysis under basic conditions

Comparative Reactivity with Analogues

The 4-methoxy substituent enhances electron density in the benzylidene group compared to halogenated analogues (e.g., 4-bromophenyl derivatives), leading to:

  • Faster nucleophilic addition rates.

  • Higher thermal stability due to reduced steric strain .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of thiazole and pyrimidine derivatives as anticancer agents. Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) with notable cytotoxic effects observed .

Mechanism of Action
The compound's mechanism involves the disruption of tubulin polymerization, which is crucial for cell division. This action leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer drug . The structure-activity relationship (SAR) studies indicate that modifications in the methoxy group significantly enhance its efficacy .

Antimicrobial Properties
this compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .

Antifungal Effects
In addition to antibacterial properties, the compound has demonstrated antifungal activity against pathogens such as Aspergillus flavus. This dual action against both bacteria and fungi positions it as a versatile therapeutic agent .

Material Science Applications

Synthesis of Novel Materials
The compound's unique structure allows for the synthesis of novel materials with specific properties. Research indicates its potential use in creating advanced polymers and nanomaterials due to its ability to form stable complexes with metals . These materials can be utilized in drug delivery systems or as catalysts in chemical reactions.

  • Anticancer Efficacy Study
    A study conducted on MCF-7 cells showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be 15 µM .
  • Antimicrobial Activity Assessment
    In a laboratory setting, the compound was tested against several bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 32 µg/mL .

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substituents on the benzylidene ring (position and electronic nature), the C5 aryl group, and additional functional groups (e.g., halogens, methyl, or nitro groups). Below is a comparative analysis:

Compound (Substituents) Key Structural Features Synthesis Method Notable Properties/Findings References
Target Compound : 4-Methoxybenzylidene at C2, phenyl at C5 Electron-rich benzylidene; planar thiazolopyrimidine core Biginelli-like condensation (aldehyde + thiourea) Potential for π-π stacking; methoxy group may enhance solubility and hydrogen bonding
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl at C5; bromine as halogen-bond donor Solvent-free fusion (120°C, 8 h) Forms homochiral chains via Br···π interactions; antitumor activity
Ethyl 2-(2-Acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Acetoxybenzylidene at C2; ester functionality Multi-component reaction in acetic anhydride C–H···O hydrogen bonds and π-stacking in crystal lattice
Ethyl 2-(4-Hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Hydroxybenzylidene at C2; phenolic –OH group Condensation with thiouracil derivatives Self-assembly via O–H···O hydrogen bonds; enhanced thermal stability
Ethyl 5-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiophene at C5; 3,4,5-trimethoxybenzylidene at C2 Vilsmeier-Haack reaction Extended π-conjugation; potential optoelectronic applications

Electronic and Crystallographic Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxy group (target compound) enhances electron density on the benzylidene ring, promoting π-π stacking and hydrogen bonding .
    • Bromine (4-bromo analog) facilitates halogen-π interactions, critical for chiral resolution in crystallography .
    • Nitro groups (e.g., 2-nitrobenzylidene in ) reduce electron density, altering reactivity and intermolecular interactions .
  • Crystal Packing and Supramolecular Interactions :

    • The 4-bromo derivative forms 1D homochiral chains via Br···π interactions (distance: ~3.7 Å) .
    • Hydroxybenzylidene analogs exhibit O–H···O hydrogen bonds (2.6–2.8 Å), forming layered structures .
    • Acetoxy derivatives engage in C–H···O bonds (2.3–2.5 Å) and π-stacking (3.6–3.8 Å) .

Biological Activity

Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O4S2C_{22}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 440.53 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its biological relevance.

The exact mechanism of action for this compound is not fully elucidated; however, it is suggested that it may interact with various biochemical pathways:

  • Target Enzymes : Similar compounds have been shown to target enzymes such as PI3Kα/mTOR , which are crucial in regulating cell survival and proliferation.
  • Biochemical Pathways : The compound may influence the PI3K/AKT/mTOR pathway , impacting cellular processes related to growth and metabolism.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Thiazolopyrimidine derivatives have been recognized for their ability to inhibit tumor cell replication. Studies suggest that modifications in the substituents at specific positions significantly affect their antitumor potency .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus , Escherichia coli , and Candida albicans . This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Similar compounds in this class have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles:

  • Absorption and Distribution : Many thiazolopyrimidine derivatives exhibit good absorption characteristics and distribute well in biological systems.
  • Metabolism and Excretion : Understanding the metabolic pathways and excretion routes remains essential for evaluating the safety and efficacy of these compounds in clinical settings.

Case Studies

Several studies have explored the biological activity of thiazolopyrimidine derivatives:

  • Antitumor Study : A study highlighted the synthesis of various thiazolopyrimidine derivatives that exhibited significant cytotoxicity against cancer cell lines. The results indicated that structural modifications could enhance their antitumor activity .
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of related compounds against a range of bacterial and fungal strains. The findings suggested that specific substitutions on the thiazolopyrimidine scaffold improved antimicrobial potency compared to standard drugs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multi-step protocol involving cyclization and condensation reactions. A representative method involves refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Optimization includes:

  • Temperature control : Prolonged reflux (~8–10 hours) ensures complete ring closure .
  • Solvent selection : Ethyl acetate/ethanol (3:2) is ideal for recrystallization to obtain high-purity single crystals .
  • Catalyst ratio : Sodium acetate (1.5 g per 0.01 mol substrate) balances reactivity and side-product suppression .

Advanced: How do substituents on the benzylidene moiety influence the compound’s stereochemistry and intermolecular interactions in crystal packing?

The 4-methoxybenzylidene group induces distinct conformational changes:

  • Stereochemical effects : The (2E)-configuration stabilizes the Z-enamine tautomer, confirmed by X-ray diffraction (XRD). The central pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
  • Intermolecular interactions : The methoxy group participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. Van der Waals interactions between phenyl and thiazole rings further stabilize the lattice .
  • Comparative analysis : Substituting 4-methoxy with 2-fluoro (as in analogs) alters dihedral angles (e.g., 80.94° vs. 75.2°), affecting packing density .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

  • XRD : Resolves stereochemistry and confirms the (2E)-configuration. Key parameters include R-factor (<0.05), data-to-parameter ratio (>13:1), and mean C–C bond deviation (<0.003 Å) .
  • NMR : 1^1H and 13^13C NMR identify methoxy (-OCH3_3, δ ~3.8 ppm), ester carbonyl (C=O, δ ~165–170 ppm), and thiazole protons (δ ~6.5–7.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 521.58 for the DMF solvate form) .

Advanced: How can computational methods reconcile discrepancies in observed vs. predicted biological activity for analogs?

Contradictions arise when substituents like 4-bromo or 2-thienyl alter bioactivity unpredictably. Strategies include:

  • Docking studies : Compare binding affinities of the 4-methoxy derivative vs. brominated analogs (e.g., 4-bromophenyl in ) to target enzymes like kinases or cyclooxygenases .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with experimental IC50_{50} values. For example, electron-donating groups (e.g., -OCH3_3) may enhance membrane permeability but reduce target binding .
  • In vitro validation : Test cytotoxicity against cell lines (e.g., HeLa or MCF-7) to validate computational predictions .

Basic: What are the pharmacological implications of the thiazolo[3,2-a]pyrimidine scaffold in this compound?

The scaffold is associated with:

  • Antimicrobial activity : Pyrimidine-thiazole hybrids inhibit bacterial DNA gyrase and fungal lanosterol demethylase .
  • Anti-inflammatory potential : Methoxy and phenyl groups may suppress COX-2 expression, as seen in structurally related compounds .
  • Kinase inhibition : The conjugated system chelates Mg2+^{2+} in ATP-binding pockets, a mechanism observed in EGFR inhibitors .

Advanced: What strategies mitigate challenges in synthesizing enantiopure forms of this compound?

The chiral C5 center (flattened boat conformation) complicates enantiomeric separation. Solutions include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during cyclization to induce asymmetry .
  • Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution .
  • Crystallization-induced asymmetric transformation : Recrystallize from chiral solvents (e.g., (S)-limonene) to enrich one enantiomer .

Basic: How do solvent polarity and temperature affect the compound’s stability during storage?

  • Polar solvents : Acetonitrile or DMF accelerate hydrolysis of the ester group; store in anhydrous ethyl acetate .
  • Temperature : Decomposition occurs above 150°C; store at 4°C under inert gas (N2_2 or Ar) .
  • Light sensitivity : UV exposure degrades the benzylidene moiety; use amber vials .

Advanced: How can time-resolved XRD or NMR capture dynamic conformational changes in solution vs. solid state?

  • Variable-temperature XRD : Monitor torsion angle changes (e.g., C5–N1–C6–C7) from 100–300 K to assess flexibility .
  • NOESY NMR : Detect through-space correlations between thiazole H and methoxy protons to map solution-state conformers .
  • Molecular dynamics simulations : Compare with experimental data to model solvent-induced puckering .

Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Side reactions : Prolonged heating promotes racemization at C5. Use microwave-assisted synthesis to reduce reaction time .
  • Catalyst recovery : Immobilize sodium acetate on silica gel for recyclability .
  • Purification : Replace column chromatography with antisolvent precipitation (e.g., hexane) for large batches .

Advanced: How do isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) and advanced NMR techniques elucidate metabolic pathways?

  • Isotope incorporation : Introduce 13^{13}C at the ester carbonyl to track hydrolysis products via HSQC NMR .
  • Metabolic profiling : Co-administer with 15^{15}N-labeled glucose in hepatocyte models; monitor 15^{15}N incorporation into urea cycle intermediates .
  • In vivo imaging : Use 18^{18}F-labeled analogs (e.g., 2-fluorobenzylidene derivative in ) for PET studies .

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